molecular formula C11H18O3 B1603931 Ethyl 1-ethyl-4-oxocyclohexanecarboxylate CAS No. 59032-71-2

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate

Cat. No.: B1603931
CAS No.: 59032-71-2
M. Wt: 198.26 g/mol
InChI Key: DHQTYJFKOHBZOM-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H18O3. It is an ester derived from the condensation of 1-ethyl-4-oxocyclohexanecarboxylic acid and ethanol. This compound is known for its unique properties, including solubility in organic solvents, thermal stability, and chemical resistance .

Scientific Research Applications

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is slightly toxic and has the potential to cause skin and eye irritation . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate can be synthesized through the esterification of 1-ethyl-4-oxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the additional ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-11(10(13)14-4-2)7-5-9(12)6-8-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQTYJFKOHBZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619978
Record name Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59032-71-2
Record name Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
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Reactant of Route 6
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